N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The structure features:
- 1-Phenyl group at position 1, providing steric bulk and aromatic interactions.
- 6-(4-Methylpiperidin-1-yl) at position 6, introducing a basic heterocyclic moiety that may enhance solubility and target binding.
- N-(4-Ethoxyphenyl) at position 4, contributing electron-donating effects and moderate lipophilicity.
The molecular formula is inferred as C₂₅H₂₇N₇O, with a molar mass of ~441.5 g/mol.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-3-32-21-11-9-19(10-12-21)27-23-22-17-26-31(20-7-5-4-6-8-20)24(22)29-25(28-23)30-15-13-18(2)14-16-30/h4-12,17-18H,3,13-16H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINYRZUDFIMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 4-chloropyrazolo[3,4-d]pyrimidine and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
-
Substitution with 4-Methylpiperidine
Starting Materials: The pyrazolo[3,4-d]pyrimidine intermediate and 4-methylpiperidine.
Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction
- Reduction reactions can target the nitro groups (if present) or the pyrazolo[3,4-d]pyrimidine core, resulting in the corresponding amines or reduced heterocycles.
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Substitution
- The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or reduced heterocycles.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
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Medicinal Chemistry
- As a kinase inhibitor, it is studied for its potential in treating cancers and inflammatory diseases.
- It is also explored for its role in modulating various signaling pathways involved in cell proliferation and apoptosis.
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Biological Research
- Used as a tool compound to study the function of specific kinases in cellular processes.
- Helps in elucidating the mechanisms of drug resistance in cancer cells.
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Industrial Applications
- Potential use in the development of new pharmaceuticals.
- May serve as a lead compound for the synthesis of more potent and selective kinase inhibitors.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases. These kinases are enzymes that play crucial roles in signal transduction pathways, regulating various cellular activities such as growth, differentiation, and apoptosis. By binding to the ATP-binding site of these kinases, the compound prevents their activation, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Table 1: Substituent Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Comparative Insights
Substituent Impact on Physicochemical Properties
- Lipophilicity : The target compound’s 4-ethoxyphenyl group offers higher lipophilicity compared to 4-chlorophenyl () or 2-methoxyethyl () substituents. This may improve membrane permeability but reduce aqueous solubility .
- Solubility: The 4-methylpiperidin-1-yl group (basic pKa ~8.5) enhances protonation-dependent solubility in acidic environments, contrasting with non-basic substituents like 4-methylbenzyl () .
Pharmacokinetic Considerations
Biological Activity
N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound has the following chemical specifications:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 946297-61-6 |
| Molecular Formula | CHNO |
| Molecular Weight | 428.5 g/mol |
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent inhibitory effects on various kinases, particularly those involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). For instance, a related compound demonstrated IC values ranging from 0.3 to 24 µM against these targets, suggesting that the pyrazolo[3,4-d]pyrimidine derivatives can serve as multitarget inhibitors in cancer therapy .
Anticancer Properties
The biological activity of this compound has been evaluated in various studies focusing on its anticancer potential:
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In Vitro Studies :
- The compound has shown efficacy against multiple cancer cell lines, including breast (MCF-7), lung, and colorectal cancers. In one study, it was noted that compounds with similar structures effectively inhibited tumor growth and induced apoptosis in MCF-7 cells .
- Molecular docking studies have illustrated that these compounds bind effectively to the active sites of their target proteins, enhancing their anticancer properties .
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In Vivo Studies :
- Animal model studies have corroborated the in vitro findings, showing significant tumor suppression when treated with pyrazolo[3,4-d]pyrimidine derivatives. For example, a derivative similar to the compound was tested and resulted in reduced tumor size and improved survival rates in treated groups .
Case Studies
Several case studies highlight the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
Case Study 1: Dual EGFR/VGFR2 Inhibition
A study identified a specific pyrazolo[3,4-d]pyrimidine derivative that acted as a dual inhibitor of EGFR and VEGFR2. This compound not only inhibited cell proliferation but also reduced migration and induced apoptosis through caspase activation pathways .
Case Study 2: Structure Activity Relationship (SAR)
Research into the SAR of pyrazolo[3,4-d]pyrimidine derivatives emphasized the importance of substituents on the aromatic rings for enhancing potency against cancer cells. Variations in side chains significantly influenced the inhibitory activity against specific kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
